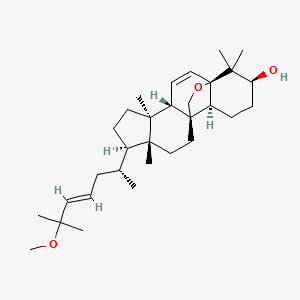

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a natural product isolated from the fresh fruits of Momordica charantia L. It belongs to the class of triterpenoids and exhibits interesting pharmacological properties. The compound’s molecular formula is C31H50O3 , with a molecular weight of approximately 470.7 g/mol .

Molecular Structure Analysis

The molecular structure of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is intriguing. It features a complex triterpenoid skeleton with an epoxy ring (5,19-epoxy) and a methoxy group (25-methoxy) at specific positions. The three-dimensional arrangement of atoms contributes to its biological activity .

Applications De Recherche Scientifique

α-Glucosidase Inhibitory Activities

This compound has been found to have α-glucosidase inhibitory effects . α-Glucosidase is an enzyme that plays a crucial role in the digestion of carbohydrates and the absorption of glucose. Therefore, inhibitors of this enzyme are useful in the management of diabetes.

Anti-Diabetic Effects

The compound is found in the fruits of Momordica charantia L., a plant known for its anti-diabetic effects . The compound contributes to the hypoglycemic effects of the plant, making it potentially useful in the treatment and management of diabetes mellitus .

3. Suppression of MAPKs and NF-κβ in Pancreatic Cells Momordica charantia, the plant from which this compound is derived, has been found to suppress MAPKs and NF-κβ in pancreatic cells . This suggests that the compound may have a role in these effects, which are beneficial in the management of diabetes.

4. Promotion of Glucose and Fatty Acids Catabolism The plant Momordica charantia is known to promote the catabolism of glucose and fatty acids . As this compound is a constituent of the plant, it may contribute to these effects.

Stimulation of Fatty Acids Absorption

The plant from which this compound is derived has been found to stimulate the absorption of fatty acids . This suggests that the compound may have a role in these effects.

Induction of Insulin Production

Momordica charantia, the plant from which this compound is derived, is known to induce insulin production . This suggests that the compound may contribute to this effect, which is beneficial in the management of diabetes.

Amelioration of Insulin Resistance

The plant Momordica charantia is known to ameliorate insulin resistance . As this compound is a constituent of the plant, it may contribute to this effect.

Activation of AMPK Pathway

The plant from which this compound is derived has been found to activate the AMPK pathway . This pathway is involved in the regulation of energy homeostasis and can have beneficial effects in the management of diabetes.

Propriétés

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-21(10-9-15-26(2,3)33-8)22-13-16-29(7)23-14-17-31-24(11-12-25(32)27(31,4)5)30(23,20-34-31)19-18-28(22,29)6/h9,14-15,17,21-25,32H,10-13,16,18-20H2,1-8H3/b15-9+/t21-,22-,23+,24+,25+,28-,29+,30+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRZZBXVRJGWRS-VHZLPNKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1RS)-1-(3,5-Dihydroxyphenyl)2-[[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]aminoethanol Hydro](/img/no-structure.png)